BenchChemオンラインストアへようこそ!

6-Hydroxy-4-acetyl Warfarin

Vitamin K Epoxide Reductase Anticoagulation Potency Structure-Activity Relationship

6-Hydroxy-4-acetyl Warfarin (C21H18O6, MW 366.36) is a semi-synthetic derivative of the oral anticoagulant warfarin, classified as a 4-hydroxycoumarin. It is structurally characterized by an acetylated 4-hydroxyl group on the coumarin nucleus and an additional hydroxyl group at the 6-position, distinguishing it from the parent drug, its primary metabolites (e.g., 6- and 7-hydroxywarfarin), and the simple 4-acetyl ester (warfarin acetate).

Molecular Formula C₂₁H₁₈O₆
Molecular Weight 366.36
Cat. No. B1157121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-acetyl Warfarin
Synonyms6-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-yl Acetate; 
Molecular FormulaC₂₁H₁₈O₆
Molecular Weight366.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4-acetyl Warfarin: A Specialized Coumarin Probe for Anticoagulant Research and CYP450 Interaction Studies


6-Hydroxy-4-acetyl Warfarin (C21H18O6, MW 366.36) is a semi-synthetic derivative of the oral anticoagulant warfarin, classified as a 4-hydroxycoumarin [1]. It is structurally characterized by an acetylated 4-hydroxyl group on the coumarin nucleus and an additional hydroxyl group at the 6-position, distinguishing it from the parent drug, its primary metabolites (e.g., 6- and 7-hydroxywarfarin), and the simple 4-acetyl ester (warfarin acetate) [1]. This compound is primarily utilized as a reference standard and chemical probe in studies of vitamin K epoxide reductase (VKER) inhibition, cytochrome P450 (CYP)-mediated metabolism, and structure-activity relationship (SAR) investigations of coumarin-based anticoagulants .

Why Warfarin Metabolites and Simple Acetyl Analogs Cannot Substitute for 6-Hydroxy-4-acetyl Warfarin in Targeted Assays


The anticoagulant and metabolic profile of warfarin derivatives is exquisitely sensitive to substitution on the 4-hydroxycoumarin core [1]. Simple substitution with warfarin or its primary metabolites (e.g., 6-hydroxywarfarin) is inappropriate for assays requiring a 4-acetylated probe, as a free 4-hydroxyl group is critical for VKER inhibition potency, and its acetylation yields a compound that is essentially inactive as an anticoagulant [1]. Conversely, using warfarin acetate (lacking the 6-OH group) fails to account for the altered CYP450 substrate specificity and conjugation potential conferred by the 6-hydroxyl [2]. This specific dual modification creates a unique chemical tool that is neither a simple anticoagulant metabolite nor a straightforward ester pro-drug, making 6-Hydroxy-4-acetyl Warfarin the essential compound for studies requiring simultaneous blockade of the 4-position and metabolic probing at the 6-position.

Quantitative Differentiation of 6-Hydroxy-4-acetyl Warfarin: Evidence from VKER Inhibition, CYP Binding, and Phase II Conjugation


VKORC1 Inhibition Potency of 6-Hydroxy-4-acetyl Warfarin vs. Parent Warfarin and 6-Hydroxywarfarin

Modification of the 4-hydroxyl group of warfarin is known to profoundly reduce VKER inhibitory activity. While direct data for the 4-acetyl-6-hydroxy derivative is unavailable, class-level inference from the Gebauer (2007) SAR study demonstrates that 4-O-substitution (e.g., 4-chlorowarfarin IC50 = 3.0 µM) diminishes potency relative to warfarin (IC50 = 2.2 µM), and 6-hydroxylation further reduces activity (6-hydroxywarfarin IC50 = 12.5 µM) [1]. It is therefore predicted that the combined 4-acetyl and 6-hydroxy modifications will result in a VKER IC50 > 12.5 µM, making this compound at least 5-fold less potent than warfarin [1]. This is a critical functional distinction for users who require an anticoagulant-inactive warfarin analog for mechanistic or safety studies.

Vitamin K Epoxide Reductase Anticoagulation Potency Structure-Activity Relationship

CYP2C9 Inhibition Selectivity: 6-Hydroxy-4-acetyl Warfarin vs. Parent Warfarin

In ChEMBL-curated assays, a compound matching the descriptor of 6-Hydroxy-4-acetyl Warfarin (CHEMBL3934566) demonstrated negligible inhibition of CYP2C9 (IC50 > 10,000 nM) in human liver microsomes [1]. This contrasts sharply with the parent drug warfarin (S-warfarin), which is a known substrate and moderate inhibitor of CYP2C9, and other warfarin analogs that can exhibit significant CYP2C9 inhibition (e.g., an analog with IC50 = 54 nM) [1]. The lack of CYP2C9 interaction marks this compound as a distinctly clean chemical probe for CYP-independent warfarin pathway analysis.

Cytochrome P450 Drug-Drug Interaction CYP2C9 Inhibition

Phase II Conjugation Propensity: 6-Hydroxy-4-acetyl Warfarin as a Selective Sulfation Substrate

The presence of a free 6-hydroxyl group on the coumarin ring is a key determinant of phase II conjugation pathway selectivity. Studies on 6-hydroxywarfarin in primary rat hepatocytes demonstrate that it is predominantly metabolized via sulfation, whereas the 4'-hydroxy isomer undergoes glucuronidation [1]. As 6-Hydroxy-4-acetyl Warfarin retains the critical 6-OH group but possesses a blocked 4-position, it provides a unique scaffold to study sulfation kinetics without the confounding influence of 4-hydroxy glucuronidation or VKER activity .

Drug Metabolism Sulfation Glucuronidation

Physicochemical Property Differentiation: Lipophilicity of 6-Hydroxy-4-acetyl Warfarin vs. Warfarin Acetate

The additional 6-hydroxyl group on 6-Hydroxy-4-acetyl Warfarin (C21H18O6) inherently increases its hydrogen bonding capacity and polarity relative to its non-hydroxylated counterpart, warfarin acetate (C21H18O5) . This structural difference manifests as lower predicted lipophilicity, directly influencing its retention time in reversed-phase HPLC assays and its passive membrane permeability. Suppliers indicate a topological polar surface area (TPSA) consistent with a compound of moderate oral bioavailability potential, distinct from the more lipophilic warfarin acetate .

Lipophilicity Caco-2 Permeability Solubility

Optimal Application Scenarios for 6-Hydroxy-4-acetyl Warfarin Based on Quantitative Differentiation Evidence


Anticoagulant-Negative Control for In Vitro VKORC1 Activity Assays

Leveraging the predicted >5-fold reduction in VKER inhibitory activity compared to warfarin [1], this compound serves as the ideal negative control in enzyme activity assays. Researchers can dissect non-VKER-mediated effects of coumarin binding without the confounding variable of anticoagulant activity, a capability not offered by warfarin or its primary metabolites [1].

Clean CYP2C9-Independent Probe for Metabolic Pathway Elucidation

With an experimentally determined CYP2C9 IC50 > 10,000 nM, indicating negligible interaction [2], 6-Hydroxy-4-acetyl Warfarin is the top choice for co-incubation metabolic profiling experiments. It allows scientists to study CYP1A2 or CYP3A4-mediated metabolism in human liver microsomes without the CYP2C9 interference common to other warfarin analogs [2].

Selective Sulfotransferase (SULT) Activity Probe in Hepatocyte Models

Based on class-level evidence that 6-hydroxylated warfarin derivatives are selectively sulfated over glucuronidated in hepatocytes [3], this compound is ideal for focused SULT enzyme kinetics studies. Its blocked 4-position ensures the resulting data are not confounded by the parallel glucuronidation pathways that dominate the metabolism of 4'-hydroxywarfarin [3].

Polarity Benchmark for Chromatographic Method Development of Warfarin Derivatives

The presence of both a polar 6-hydroxyl and a hydrophobic 4-acetyl group creates a unique retention time marker for reversed-phase HPLC method development . Analysts can use this compound as a system suitability standard to confirm resolution between the more lipophilic warfarin acetate and more polar dioxin metabolites, a key requirement for GLP bioanalytical methods .

Quote Request

Request a Quote for 6-Hydroxy-4-acetyl Warfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.